Cevimeline hydrochloride Cevimeline hydrochloride Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.
Brand Name: Vulcanchem
CAS No.: 124620-89-9
VCID: VC1611644
InChI: InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
SMILES: CC1OC2(CN3CCC2CC3)CS1.Cl
Molecular Formula: C10H18ClNOS
Molecular Weight: 235.77 g/mol

Cevimeline hydrochloride

CAS No.: 124620-89-9

Cat. No.: VC1611644

Molecular Formula: C10H18ClNOS

Molecular Weight: 235.77 g/mol

* For research use only. Not for human or veterinary use.

Cevimeline hydrochloride - 124620-89-9

Specification

CAS No. 124620-89-9
Molecular Formula C10H18ClNOS
Molecular Weight 235.77 g/mol
IUPAC Name (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Standard InChI InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
Standard InChI Key SURWTGAXEIEOGY-GHXDPTCOSA-N
Isomeric SMILES C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl
SMILES CC1OC2(CN3CCC2CC3)CS1.Cl
Canonical SMILES CC1OC2(CN3CCC2CC3)CS1.Cl

Introduction

Chemical Structure and Properties

Chemical Identification

Cevimeline hydrochloride is formally identified as bis((2S,5'S)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'- oxathiolane]) hydrate dihydrochloride . It possesses several synonyms including Cevimeline HCl, AF102B, FKS-508, SND-5008, SNI-2011, and SNK-508 . The compound has a unique chemical structure characterized by a spiro[1,3-oxathiolane-5,3'-quinuclidine] core with the CAS registry number 153504-70-2 . Its molecular composition consists of a cevimeline base with two hydrochloride molecules, forming a salt structure that enhances its pharmaceutical properties.

Physical and Chemical Properties

The physical and chemical properties of cevimeline hydrochloride influence its pharmacological behavior, bioavailability, and clinical efficacy. The compound has a molecular weight of 489.56 (average) and 488.1700908 (monoisotopic) . Its chemical formula is C₂₀H₃₈Cl₂N₂O₃S₂, reflecting its complex structure . The physicochemical profile of cevimeline hydrochloride includes moderate water solubility (2.41 mg/mL) and a log P value of 1.46, indicating a balance between hydrophilic and lipophilic properties that facilitates its absorption and distribution .

Table 1: Physical and Chemical Properties of Cevimeline Hydrochloride

PropertyValueSource
Water Solubility2.41 mg/mLALOGPS
logP1.46ALOGPS
logS-1.9ALOGPS
pKa (Strongest Basic)8.59Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count2Chemaxon
Hydrogen Donor Count0Chemaxon
Polar Surface Area12.47 ŲChemaxon
Rotatable Bond Count0Chemaxon
Number of Rings6Chemaxon

The compound's physiological charge of +1 at body pH contributes to its activity at receptor sites, while its topological characteristics, including a polar surface area of 12.47 Ų, influence its permeability across biological membranes . Cevimeline hydrochloride's structure includes 6 rings with no rotatable bonds, contributing to its conformational rigidity and specific receptor-binding properties .

Pharmacological Classification and Mechanism

Pharmacodynamics

Cevimeline hydrochloride functions as a parasympathomimetic agent, specifically acting as an agonist at muscarinic acetylcholine receptors . The compound demonstrates selective binding affinity for the M1 and M3 subtypes of muscarinic receptors . This selectivity is particularly significant for its therapeutic applications, as M3 muscarinic receptors are predominantly expressed in exocrine glands, including salivary glands, while M1 receptors are found in neural tissues and also contribute to salivary secretion.

Molecular Mechanism of Action

At the molecular level, cevimeline hydrochloride binds to and activates muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes . This binding initiates a G-protein-mediated signaling cascade that ultimately leads to increased calcium release from intracellular stores in salivary gland cells. The elevation in intracellular calcium concentration triggers the secretion of saliva, alleviating xerostomia symptoms in conditions such as Sjögren's syndrome . The compound's specific selectivity for M1 and M3 receptor subtypes contributes to its therapeutic efficacy while potentially reducing unwanted effects mediated by other muscarinic receptor subtypes.

Therapeutic Applications

FDA-Approved Indications

Cevimeline hydrochloride has received Food and Drug Administration (FDA) approval specifically for the treatment of symptoms of dry mouth in patients with Sjögren's syndrome . Sjögren's syndrome is an autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, particularly the salivary and lacrimal glands, resulting in reduced secretory function and symptoms of dryness. By stimulating the residual functional salivary gland tissue, cevimeline hydrochloride increases salivary output, providing symptomatic relief for patients suffering from xerostomia associated with this condition.

Clinical Efficacy in Sjögren's Syndrome

A landmark double-blind, randomized, placebo-controlled trial conducted at eight clinical facilities in the United States evaluated the efficacy of cevimeline hydrochloride in 75 patients with Sjögren's syndrome and associated salivary gland dysfunction . The study demonstrated significant improvements in dry mouth symptoms in patients receiving cevimeline compared to those receiving placebo . These improvements were documented through both subjective assessments (patient-reported outcomes) and objective measurements of salivary flow.

At the study endpoint, patients treated with cevimeline hydrochloride reported statistically significant improvements in their ability to speak without drinking (p=0.01) and ability to chew and swallow food (p=0.02) compared to placebo-treated patients . Additionally, patients receiving 30 mg of cevimeline three times daily showed significant improvement in dry eyes (p=0.007), with 72% reporting a response of "better" compared to only 30% in the placebo group . These findings suggest that cevimeline hydrochloride's therapeutic effects may extend beyond salivary gland stimulation to potentially benefit lacrimal gland function as well.

Clinical Research Findings

Dosage Optimization Studies

Clinical research has provided valuable insights into the optimal dosing regimen for cevimeline hydrochloride. In the pivotal trial, researchers compared two dosing regimens (30 mg three times daily and 60 mg three times daily) against placebo over a six-week treatment period . While both dosages demonstrated efficacy in improving symptoms of dry mouth, the 30 mg three times daily dosage offered the optimal balance between therapeutic benefit and tolerability .

Table 2: Comparative Efficacy of Different Cevimeline Dosages on Salivary Flow

Treatment GroupChange in Mean Salivary Flow (Predose to Postdose)Statistical Significance
Cevimeline 30 mg TID0.19 mL/minp<0.001 vs. placebo
Cevimeline 60 mg TID0.26 mL/minp<0.001 vs. placebo
Placebo0.01 mL/min-

Impact on Quality of Life Measures

Another notable finding was the reduction in the use of artificial saliva by patients receiving cevimeline hydrochloride. At the end of the study, 5 patients in the 60 mg group (19%) and 1 patient in the 30 mg group (4%) decreased their use of artificial saliva, whereas none in the placebo group did so . This reduction in reliance on artificial saliva suggests that cevimeline hydrochloride therapy may decrease the need for symptomatic treatments by addressing the underlying hyposalivation.

Table 3: Patient-Reported Outcomes at Study Endpoint

SpeciesSexStrainRouteDurationDoseEffectStatistical Significance
RatFemaleF344Gavage52 weeks36.0 mgNo liver tumors observedp=1.0
RatMaleF344Gavage52 weeks36.0 mgNo liver tumors observedp=1.0

Pharmacokinetic Considerations

Administration Considerations

Based on clinical trial protocols, cevimeline hydrochloride is typically administered in capsule form . The recommended dosing schedule is three times daily, with administration on an empty stomach (at least 1 hour after meals) to optimize absorption . The 30 mg three times daily dosage has been identified as providing the optimal balance between efficacy and tolerability for the treatment of xerostomia in patients with Sjögren's syndrome .

Future Research Directions

Expanded Therapeutic Applications

While cevimeline hydrochloride is currently approved specifically for xerostomia associated with Sjögren's syndrome, there is potential for expanded therapeutic applications. The observed improvements in dry eye symptoms in the clinical trial suggest that the compound may have beneficial effects on lacrimal gland function as well . Further research is needed to assess its utility in the treatment of keratoconjunctivitis sicca (dry eyes) and potentially other conditions characterized by exocrine gland dysfunction.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator